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Compound of Interest

Compound Name: PF-06815345 hydrochloride

Cat. No.: B15577151 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers and scientists working on the synthesis of PF-06815345
hydrochloride.

Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of PF-
06815345 hydrochloride.

1. Tin-Mediated N-1 Alkylation of the Tetrazole Core

Question: Why am I observing poor regioselectivity with the formation of the N-2 alkylated

isomer?

Answer: Poor regioselectivity in the tin-mediated alkylation of the tetrazole is a common

challenge. The ratio of N-1 to N-2 isomers can be influenced by several factors:

Reaction Temperature: Ensure the reaction is performed at the recommended

temperature. Deviations can alter the thermodynamic and kinetic control of the reaction.

Lewis Acid: The choice and quality of the Lewis acid are critical. Ensure the Lewis acid

being used is anhydrous and of high purity.

Stannylating Agent: The tributyltin group plays a crucial role in directing the alkylation to

the N-1 position. Incomplete stannylation or use of a different organotin reagent can lead
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to poor selectivity.

Solvent: The polarity of the solvent can influence the reaction's regioselectivity. Ensure the

correct solvent system is being used as specified in the protocol.

Question: How can I effectively remove residual tin compounds from my product?

Answer: Residual tin compounds can be challenging to remove. Here are a few strategies:

Aqueous Workup with KF: Treatment with an aqueous solution of potassium fluoride (KF)

can precipitate tributyltin fluoride, which can then be removed by filtration.

Liquid-Liquid Extraction: A biphasic extraction with hexane and a polar solvent (like

acetonitrile) can help partition the tin residues into the hexane layer.

Column Chromatography: Chromatography on silica gel can be effective, but tributyltin

compounds can sometimes co-elute with the product. A careful selection of the eluent

system is necessary.

Precipitation/Recrystallization: If the product is a solid, recrystallization from an

appropriate solvent system can significantly reduce tin impurities.

2. Enzymatic Resolution of the Carbonate

Question: The enzymatic resolution is proceeding slowly or not at all. What are the possible

reasons?

Answer: Several factors can affect the efficiency of the enzymatic resolution:

Enzyme Activity: Ensure the enzyme (e.g., Novozyme 435) is active. Improper storage or

handling can lead to denaturation. A new batch of the enzyme should be tested.

pH of the Medium: Enzymes have an optimal pH range for their activity. Check and adjust

the pH of the reaction medium if necessary.

Temperature: The reaction should be maintained at the optimal temperature for the

enzyme. Temperatures that are too high or too low will decrease the reaction rate.
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Substrate Purity: Impurities in the racemic carbonate substrate can inhibit enzyme activity.

Ensure the starting material is of high purity.

Solvent: The choice of solvent can significantly impact enzyme activity and stability.

Question: How can I improve the enantiomeric excess (e.e.) of the desired (S)-enantiomer?

Answer: To improve the enantiomeric excess:

Reaction Time: The reaction should be monitored closely and stopped once it has reached

approximately 50% conversion to achieve the highest possible e.e. for the remaining

unreacted enantiomer.

Enzyme Loading: The amount of enzyme used can influence the selectivity. An optimal

enzyme loading should be determined experimentally.

Temperature: Lowering the reaction temperature can sometimes increase the

enantioselectivity of the enzyme.

3. Final Salt Formation

Question: I am having trouble with the precipitation of the hydrochloride salt. What could be

the issue?

Answer: Issues with salt formation can arise from:

Solvent System: The choice of solvent is critical for obtaining a crystalline salt. The solvent

should be one in which the free base is soluble, but the hydrochloride salt is insoluble. 2-

Propanol is mentioned as a suitable solvent.[1]

Stoichiometry of HCl: The amount of hydrochloric acid added is important. An excess or

deficit of HCl can affect the precipitation. Typically, a slight excess of HCl is used.

Temperature: Cooling the solution after the addition of HCl is usually necessary to induce

precipitation.

Water Content: The presence of excess water can sometimes prevent or hinder the

precipitation of the hydrochloride salt. Ensure anhydrous conditions are maintained if
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required by the protocol.

Frequently Asked Questions (FAQs)
Q1: What is the overall yield of the second-generation synthesis of PF-06815345?

A1: The second-generation synthesis delivered the active pharmaceutical ingredient (API)

in a 14% overall yield.[1]

Q2: What is the purity of the final PF-06815345 hydrochloride product?

A2: The final product has a purity of 99.4% as determined by UPLC.[1]

Q3: What are the acceptable limits for residual palladium and tin in the final product?

A3: The final product contained less than 2 ppm of tin and 6 ppm of palladium.[1]

Q4: Why is an enzymatic resolution step necessary?

A4: PF-06815345 is a single enantiomer drug. The synthesis produces a racemic mixture

of the carbonate intermediate. The enzymatic resolution is a highly selective method to

separate the desired (S)-enantiomer from the unwanted (R)-enantiomer.[1]

Q5: Are there any stability concerns with the intermediates?

A5: Yes, the bromocarbonate intermediate C is noted to be unstable upon heating,

generating significant pressure at 60 °C over 24 hours due to decomposition.[1]

Quantitative Data Summary
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Parameter Value Reference

Overall Yield 14% [1]

Final Product Purity (UPLC) 99.4% [1]

Residual Tin (Sn) < 2 ppm [1]

Residual Palladium (Pd) 6 ppm [1]

Diastereomeric Ratio (dr) of

(S)-D1
99.9:0.01 [1]

Experimental Protocols
1. Protocol for Tin-Mediated N-1 Alkylation of Tetrazole A

Stannylation: To a solution of tetrazole A in an appropriate anhydrous solvent (e.g., toluene)

under an inert atmosphere (e.g., nitrogen or argon), add a trialkyltin reagent such as

tributyltin chloride.

Base Addition: Add a suitable base (e.g., sodium methoxide) and heat the reaction mixture to

facilitate the formation of the tin-tetrazole intermediate B.

Alkylation: Cool the reaction mixture and add the bromocarbonate C (1.5 equivalents).

Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g.,

TLC or LC-MS) until completion.

Workup: Upon completion, quench the reaction with an aqueous solution of potassium

fluoride to precipitate the tin byproducts.

Purification: Filter the mixture and perform an extractive workup. The crude product can be

further purified by column chromatography to yield the desired N-1 alkylated product, rac-D1.

2. Protocol for Enzymatic Resolution of rac-D1

Reaction Setup: In a suitable reaction vessel, dissolve the racemic carbonate rac-D1 in an

appropriate solvent system (e.g., a buffered aqueous solution with a co-solvent).
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Enzyme Addition: Add the immobilized lipase, Novozyme 435.

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., room

temperature or slightly elevated) and pH, with gentle agitation.

Monitoring: Monitor the conversion of the (R)-enantiomer by chiral HPLC.

Reaction Termination: Once approximately 50% conversion is reached, stop the reaction by

filtering off the enzyme.

Separation: Separate the unreacted (S)-carbonate ((S)-D1) from the hydrolyzed (R)-alcohol

by extraction or chromatography.

Diagrams
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Caption: Overall synthetic workflow for PF-06815345 hydrochloride.
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Caption: Troubleshooting logic for PF-06815345 hydrochloride synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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